molecular formula C11H15FN2O B1474592 2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine CAS No. 1566172-27-7

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine

Cat. No. B1474592
CAS RN: 1566172-27-7
M. Wt: 210.25 g/mol
InChI Key: XSZRQHCJINFFTH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine (2F4MP) is a synthetic organic compound that has been studied for its potential applications in the lab. It is a derivative of the pyridine ring and contains a fluoro group and a methoxy group. 2F4MP is a versatile compound that can be used as a building block for the synthesis of more complex molecules. It has been studied for its potential applications in the field of medicinal chemistry, as it has been found to possess biochemical and physiological effects.

Scientific Research Applications

Drug Discovery

The piperidine nucleus, which is a part of the “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” structure, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis of Fluorinated Pyridines

The fluorinated pyridine part of “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” is significant in the field of synthetic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used as building blocks in the synthesis of various organic compounds, including medicinal products .

Agricultural Applications

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Biological Applications

Fluoropyridines, including “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine”, present a special interest as potential imaging agents for various biological applications .

Radiobiology

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This shows the potential of “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” in the field of radiobiology .

Oligoribonucleotide Synthesis

The “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” structure has been used in the synthesis of oligoribonucleotides . This highlights its importance in the field of genetic engineering and molecular biology .

properties

IUPAC Name

2-fluoro-4-(4-methoxypiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZRQHCJINFFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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